molecular formula C8H11BrN2 B2885611 5-Bromo-4-methyl-2-propan-2-ylpyrimidine CAS No. 1495147-32-4

5-Bromo-4-methyl-2-propan-2-ylpyrimidine

Cat. No. B2885611
CAS RN: 1495147-32-4
M. Wt: 215.094
InChI Key: CEPGZPIBBBFQBB-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-2-propan-2-ylpyrimidine is a chemical compound with the molecular formula C8H11BrN2 and a molecular weight of 215.09 .


Molecular Structure Analysis

The molecular structure of 5-Bromo-4-methyl-2-propan-2-ylpyrimidine consists of a pyrimidine ring substituted with a bromine atom, a methyl group, and an isopropyl group .


Physical And Chemical Properties Analysis

5-Bromo-4-methyl-2-propan-2-ylpyrimidine has a predicted boiling point of 238.9±20.0 °C and a predicted density of 1.357±0.06 g/cm3 . Its pKa value is predicted to be 0.91±0.29 .

Scientific Research Applications

Antiviral Activity

A study detailed the synthesis of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, derivatives of 5-bromopyrimidine, which showed marked inhibition against retrovirus replication in cell culture. Notably, these compounds exhibited poor activity against DNA viruses but were significantly effective against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity, highlighting their potential in antiretroviral therapy (Hocková et al., 2003).

Synthesis of Nucleoside Analogues

Another application includes the synthesis of pseudouridine and 5-β-D-ribofuranosyluridine, demonstrating the versatility of 5-bromopyrimidines in nucleoside analogue production. This highlights its importance in the field of nucleic acids research and potential therapeutic applications (Brown et al., 1968).

Radiotherapeutic Agents in Cancer Treatment

Research on halogen-substituted pyrimidines, such as 5-bromouracil and 5-iodouracil, has shown their use as radiosensitizing agents in cancer treatment. These compounds' interaction with electrons leads to the formation of highly reactive radicals, which can contribute to their therapeutic effects (Kumar & Sevilla, 2017).

Antitumor Activity

The synthesis of glycinamide ribonucleotide formyltransferase inhibitors from pyrrolo[2,3-d]pyrimidines, starting with bromination of the methyl group on pyrimidine rings, showcases the role of bromopyrimidines in developing potent antitumor agents. These compounds exhibit selective inhibitory activities toward tumor cells, underscoring the potential for cancer therapy development (Deng et al., 2008).

properties

IUPAC Name

5-bromo-4-methyl-2-propan-2-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-5(2)8-10-4-7(9)6(3)11-8/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPGZPIBBBFQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1Br)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-methyl-2-propan-2-ylpyrimidine

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